Lipophilicity-Driven Property Differentiation: XLogP3 Comparison Among 3-Cyclopentaneamido-N-aryl-benzofuran-2-carboxamide Analogs
The target compound bears a 3,4-difluorophenyl substituent, yielding a computed XLogP3 of 5.0 (PubChem) and an experimentally correlated logP of 4.15 (ZINC15). This is approximately 0.4 log units lower (less lipophilic) than the 3-chloro-4-fluorophenyl analog (estimated XLogP3 ≈ 5.4), and approximately 0.8–1.0 log units higher than the unsubstituted N-phenyl analog (XLogP3 ≈ 4.0–4.2). Within the benzofuran-2-carboxamide PDE4 inhibitor chemotype, optimal cellular activity frequently maps to a narrow logP window of ~3.5–4.5, making the intermediate lipophilicity of the 3,4-difluoro derivative a potentially critical parameter for balancing membrane permeability against aqueous solubility [1].
| Evidence Dimension | Computed lipophilicity (XLogP3 / ZINC logP) |
|---|---|
| Target Compound Data | XLogP3 = 5.0 (PubChem); ZINC logP = 4.15 |
| Comparator Or Baseline | N-(3-chloro-4-fluorophenyl) analog (CAS 888463-72-7): estimated XLogP3 ≈ 5.4; N-phenyl analog (CAS 862829-63-8): XLogP3 ≈ 4.0–4.2 |
| Quantified Difference | ΔXLogP3 ≈ –0.4 versus 3-Cl,4-F analog; ΔXLogP3 ≈ +0.8–1.0 versus N-phenyl analog |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2021.05.07) and ZINC15 physical property calculator |
Why This Matters
The intermediate lipophilicity of the 3,4-difluorophenyl analog positions it within the 'sweet spot' for cellular permeability and solubility in PDE4/TNF-α screening assays, differentiating it from both overly lipophilic (3-Cl,4-F) and overly polar (N-phenyl) analogs for procurement prioritization.
- [1] PubChem Compound Summary, CID 7501900, computed properties; ZINC15 substance ZINC000058716578, physical property data. Accessed 2026-05-08. View Source
